molecular formula C9H13N3O2 B12504605 N-(4-Amino-5-ethoxypyridin-2-YL)acetamide

N-(4-Amino-5-ethoxypyridin-2-YL)acetamide

Cat. No.: B12504605
M. Wt: 195.22 g/mol
InChI Key: WMPATXVGUKLDOX-UHFFFAOYSA-N
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Description

N-(4-Amino-5-ethoxypyridin-2-YL)acetamide: is a chemical compound with the molecular formula C9H13N3O2 It is known for its unique structure, which includes an amino group, an ethoxy group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-5-ethoxypyridin-2-YL)acetamide typically involves the reaction of 4-amino-5-ethoxypyridine with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the acetamide group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-Amino-5-ethoxypyridin-2-YL)acetamide can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in substitution reactions where the amino or ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine or alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(4-Amino-5-ethoxypyridin-2-YL)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Amino-5-ethoxypyridin-2-YL)acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-Amino-5-cyano-6-ethoxypyridin-2-YL)acetamide
  • N-(4-Amino-5-methoxypyridin-2-YL)acetamide
  • N-(4-Amino-5-ethoxypyridin-2-YL)propionamide

Comparison:

  • N-(4-Amino-5-cyano-6-ethoxypyridin-2-YL)acetamide: Contains a cyano group, which can significantly alter its reactivity and applications.
  • N-(4-Amino-5-methoxypyridin-2-YL)acetamide: The methoxy group provides different electronic properties compared to the ethoxy group.
  • N-(4-Amino-5-ethoxypyridin-2-YL)propionamide: The propionamide group changes the compound’s solubility and potential biological activity.

N-(4-Amino-5-ethoxypyridin-2-YL)acetamide stands out due to its unique combination of functional groups, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

N-(4-amino-5-ethoxypyridin-2-yl)acetamide

InChI

InChI=1S/C9H13N3O2/c1-3-14-8-5-11-9(4-7(8)10)12-6(2)13/h4-5H,3H2,1-2H3,(H3,10,11,12,13)

InChI Key

WMPATXVGUKLDOX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C(C=C1N)NC(=O)C

Origin of Product

United States

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